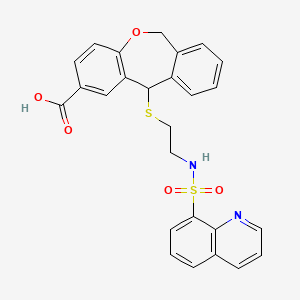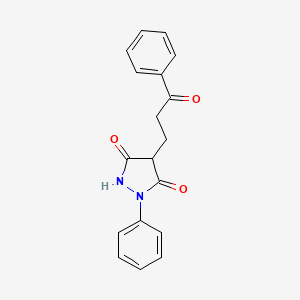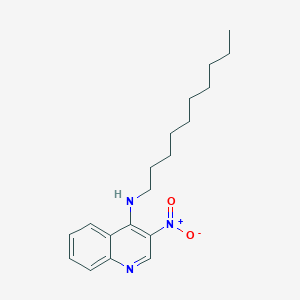
N-Decyl-3-nitroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Decyl-3-nitroquinolin-4-amine is a compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Vorbereitungsmethoden
The synthesis of N-Decyl-3-nitroquinolin-4-amine typically involves several steps, starting from the quinoline core. One common method includes the nitration of quinoline to introduce the nitro group, followed by the substitution of the amine group at the 4-position. The decyl chain is then introduced through alkylation reactions . Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
N-Decyl-3-nitroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and oxidizing agents like m-chloroperbenzoic acid . Major products formed from these reactions include quinoline N-oxides and substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
N-Decyl-3-nitroquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of N-Decyl-3-nitroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to alter redox balance and downregulate signaling pathways such as Raf/MEK/ERK1/2 and PI3K/Akt, promoting apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-Decyl-3-nitroquinolin-4-amine can be compared with other quinoline derivatives such as quinoline N-oxides and 3-nitroquinolin-4-amine. While these compounds share a similar quinoline core, this compound is unique due to the presence of the decyl chain, which enhances its lipophilicity and potential biological activity . Similar compounds include:
- Quinoline N-oxides
- 3-nitroquinolin-4-amine
- 7-chloroquinoline derivatives
Eigenschaften
CAS-Nummer |
63010-97-9 |
|---|---|
Molekularformel |
C19H27N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-decyl-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C19H27N3O2/c1-2-3-4-5-6-7-8-11-14-20-19-16-12-9-10-13-17(16)21-15-18(19)22(23)24/h9-10,12-13,15H,2-8,11,14H2,1H3,(H,20,21) |
InChI-Schlüssel |
LKLVGGMFEQXCSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)
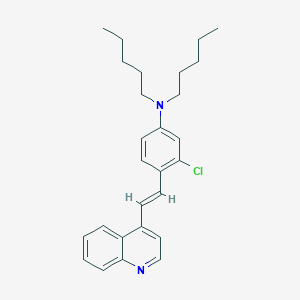
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
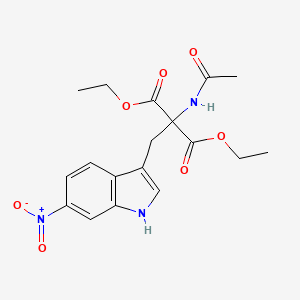

![2-(Difluoromethyl)-4-methylbenzo[d]oxazole](/img/structure/B12899166.png)

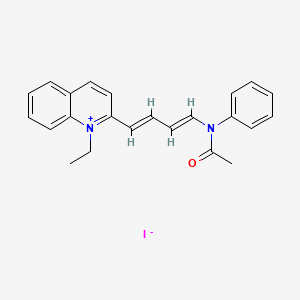
![[(2Z)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol](/img/structure/B12899193.png)
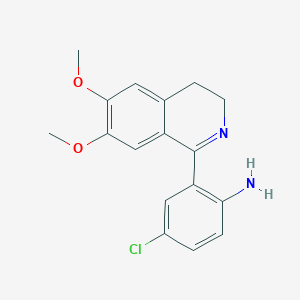
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester](/img/structure/B12899206.png)
